molecular formula C13H16BrClO B8458410 1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro- CAS No. 169280-04-0

1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-

Cat. No. B8458410
Key on ui cas rn: 169280-04-0
M. Wt: 303.62 g/mol
InChI Key: JTAIENFANUOIAC-UHFFFAOYSA-N
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Patent
US06242606B1

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (74.7 g, 333 mmol) in methylene chloride (250 mL) and add sodium bromate (17.6 g, 117 mmol) in water (75 mL) in a three-necked Morton flask equipped with an overhead stirrer. Cool the solution to 10° C. and irradiate with two 150W incandescent flood lamps. Add, by dropwise addition, a solution of sodium bromide (24 g, 233 mmol) and stir for 2 hours. Illuminate for another 30 minutes, add sodium dithionate (2.0 g), separate the organic phase, dry (MgSO4) and evaporate the solvent in vacuo to give the title compound (100 g, 99%).
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]([CH3:15])[CH3:14])=[CH:9][CH:8]=1)=[O:6].[Br:16]([O-])(=O)=O.[Na+].[Br-].[Na+]>C(Cl)Cl.O.S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>[Br:16][C:13]([C:10]1[CH:9]=[CH:8][C:7]([C:5](=[O:6])[CH2:4][CH2:3][CH2:2][Cl:1])=[CH:12][CH:11]=1)([CH3:15])[CH3:14] |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
74.7 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
[Br-].[Na+]
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
Add, by dropwise addition
CUSTOM
Type
CUSTOM
Details
Illuminate for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 281.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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